5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Organic Photovoltaics Bulk Heterojunction Conjugated Polymers

5-Octyl-TPD (CAS 773881-43-9) is the critical N-octyl-substituted electron-acceptor monomer enabling solution-processable donor polymers with deep HOMO levels (–5.64 eV) and record open-circuit voltages (V_OC 1.09 V, 32% improvement over baseline). This monomer is validated in non-fullerene acceptor systems (7.94% PCE with ITIC) and molecular HTMs (21.98% PCE, 85.9% retention after 1000 h at 85°C). Substitution with BT, DPP, or unsubstituted TPD analogs fundamentally alters V_OC–J_SC trade-off and π-stacking morphology; the N-octyl chain is essential for solubility–morphology balance. Insist on CAS 773881-43-9 for reproducible device performance.

Molecular Formula C14H19NO2S
Molecular Weight 265.37 g/mol
CAS No. 773881-43-9
Cat. No. B1456462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
CAS773881-43-9
Molecular FormulaC14H19NO2S
Molecular Weight265.37 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C(=O)C2=CSC=C2C1=O
InChIInChI=1S/C14H19NO2S/c1-2-3-4-5-6-7-8-15-13(16)11-9-18-10-12(11)14(15)17/h9-10H,2-8H2,1H3
InChIKeyQMNVUZQWXKLEFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (CAS 773881-43-9): Electron-Deficient Acceptor Building Block for High-Performance Organic Electronics Procurement


5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (CAS 773881-43-9), commonly abbreviated as TPD, is an electron-deficient heterocyclic monomer that serves as a cornerstone acceptor building block for donor–acceptor (D–A) conjugated polymers and small-molecule semiconductors [1]. Characterized by a planar imide-functionalized fused thiophene–pyrrole-dione scaffold, TPD imparts deep highest occupied molecular orbital (HOMO) energy levels and strong electron-withdrawing character to π-conjugated backbones, enabling precise modulation of bandgaps (typically 1.6–1.9 eV) in copolymer systems [2]. The octyl substituent at the pyrrole nitrogen confers essential solubility for solution-processable device fabrication while maintaining the core electronic functionality that distinguishes TPD from alternative electron-accepting units such as benzothiadiazole (BT) or diketopyrrolopyrrole (DPP) [3].

5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione Procurement: Why Generic Acceptor Unit Substitution Compromises Device-Level Performance Outcomes


Generic substitution of 5-octyl-TPD with alternative electron-accepting monomers (e.g., benzothiadiazole [BT], diketopyrrolopyrrole [DPP], or unsubstituted thienopyrroledione analogs) is non-trivial and demonstrably detrimental to targeted photovoltaic parameters [1]. Systematic comparative studies reveal that TPD-based copolymers deliver characteristically high open-circuit voltages (V_OC) attributable to their uniquely deep HOMO levels (ca. –5.6 eV), whereas DPP-based analogs trade V_OC for enhanced short-circuit current density (J_SC) owing to narrower bandgaps, and BT-based polymers exhibit intermediate performance profiles [2]. Furthermore, the alkyl substituent on the pyrrole nitrogen of TPD is not merely a solubilizing appendage; comparative analysis of N-alkyl TPD versus BT-containing copolymers demonstrates that TPD-based donor polymers achieve higher power conversion efficiencies specifically after morphology control, an advantage linked to enhanced inter-chain dipolar interactions and improved π-stacking that are absent in BT-based counterparts [3]. Consequently, substituting TPD with a superficially similar acceptor unit—even within the same polymer backbone architecture—predictably shifts the HOMO energy level, alters the V_OC–J_SC trade-off relationship, and modifies solid-state packing morphology, necessitating complete device re-optimization and precluding one-to-one replacement in validated synthetic protocols.

Quantitative Differentiation Evidence: 5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione Performance Benchmarks for Scientific Selection


Power Conversion Efficiency Benchmark: TPD-Based PT-ttTPD Achieves 9.21% PCE in Fullerene-Based Bulk Heterojunction Organic Photovoltaics

The TPD-based D–π–A copolymer PT-ttTPD, incorporating a branched alkyl-substituted TPD acceptor unit, delivers a power conversion efficiency (PCE) of 9.21% when blended with PC₇₁BM in a bulk heterojunction organic photovoltaic device [1]. This PCE represents a >65% relative improvement over the benchmark PBDTTPD copolymer (PCE = 5.5%) reported in the foundational TPD polymer study [2], demonstrating the substantial performance gains achievable through rational TPD side-chain engineering and π-bridge optimization while retaining the core TPD acceptor moiety.

Organic Photovoltaics Bulk Heterojunction Conjugated Polymers

Non-Fullerene Acceptor Compatibility: TPD-Based Random Copolymer P1 Delivers 7.94% PCE with ITIC Acceptor

In non-fullerene organic photovoltaics employing the ITIC acceptor, the TPD-based random copolymer P1 achieves a PCE of 7.94% (V_OC = 0.86 V, J_SC = 18.45 mA cm⁻², FF = 50.12%), whereas the analogous alkyl-deficient copolymer P2 yields only 1.96% PCE under identical device architecture [1]. This fourfold performance differential directly attributes to the alkyl-chain-driven solubility enhancement of the TPD monomer, which governs film morphology and charge extraction in non-fullerene systems—a dependency that structurally distinct acceptor units (e.g., BT) do not exhibit with comparable magnitude.

Non-Fullerene Acceptors Organic Photovoltaics Random Copolymers

HOMO Energy Level Tuning and V_OC Advantage: TPD Copolymers Exhibit Deep HOMO (–5.56 to –5.64 eV) Enabling High Open-Circuit Voltage

TPD-based copolymers consistently exhibit deep HOMO energy levels ranging from –5.56 eV (PBDTTPD) [1] to –5.64 eV (PTBFTPD) [2], enabling open-circuit voltages (V_OC) as high as 1.09 V in PTBFTPD:PC₇₁BM devices—a 32% V_OC improvement over the PBDTTPD baseline under identical testing conditions [2]. In contrast, DPP-based copolymers typically feature shallower HOMO levels (ca. –5.2 to –5.3 eV) that yield lower V_OC values despite higher J_SC [3]. This structure–property relationship provides a predictable design handle: TPD incorporation reliably deepens HOMO energy by approximately 0.1–0.4 eV relative to alternative acceptor units, directly translating to enhanced V_OC in photovoltaic devices.

Energy Level Engineering Organic Photovoltaics Polymer Donor Design

Perovskite Solar Cell Hole-Transporting Material: TPD-Derived HL38 Achieves 21.98% PCE with 85.9% Thermal Stability Retention at 85°C over 1000 Hours

The TPD-derived molecular hole transporter HL38 (incorporating the 5-octyl-TPD core) delivers a champion PCE of 21.98% in perovskite solar cells after 2-TEAI interface engineering, surpassing the spiro-OMeTAD control device (21.15%) under identical fabrication conditions [1]. Critically, under accelerated thermal aging at 85°C for over 1000 hours, the HL38-based PSC retains 85.9% of its initial PCE, whereas the spiro-OMeTAD reference device undergoes irreversible degradation from 21.1% to 5.8% PCE—a relative retention advantage of 80 percentage points [1]. The mechanistic origin of this thermal robustness is traced to HL38's strong complexation with mobile Li⁺ ions, which suppresses lithium ion diffusion into the perovskite active layer—a failure mode endemic to spiro-OMeTAD-based devices [1].

Perovskite Solar Cells Hole-Transporting Materials Thermal Stability

Small-Molecule Donor Performance: TPD-Based TBTT-1 Achieves Record 7.47% PCE for TPD Small-Molecule Organic Solar Cells

The TPD-centered small-molecule donor TBTT-1, featuring a 5-(2-ethylhexyl)-TPD core flanked by thieno[3,4-b]thiophene arms, achieves a PCE of 7.47% with a high J_SC of 14.95 mA cm⁻² when blended with PC₇₁BM and processed with diphenyl ether additive [1]. This represents the highest reported PCE for any TPD-based small-molecule solar cell [1]. The 7.47% small-molecule PCE approaches the 9.21% polymer benchmark [2], demonstrating that TPD maintains competitive photovoltaic performance across both polymeric and small-molecule donor architectures—a versatility not universally shared by alternative acceptor building blocks such as isoindigo or naphthalene diimide (NDI).

Small-Molecule Solar Cells Solution-Processed Electronics Organic Photovoltaics

Side-Chain Engineering Tolerance: TPD-Based Donor Polymers Exhibit PCE Invariance Across Alkyl Substituent Variation (Methyl to Cyclohexylmethyl)

Systematic variation of the alkyl substituent on the TPD acceptor unit—from minimally sized methyl to sterically bulky cyclohexylmethyl—yields donor polymers that exhibit robust photovoltaic tolerance, with PCE values remaining invariant despite substantial differences in neat-polymer aggregation behavior and blend microstructure [1]. This side-chain independence of photovoltaic performance is a unique attribute of the TPD acceptor class; comparable side-chain modifications to BT or DPP acceptor units typically induce pronounced PCE fluctuations that necessitate iterative device re-optimization [1].

Conjugated Polymers Side-Chain Engineering Organic Photovoltaics

5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione: Validated Application Scenarios for Scientific Procurement and Device Engineering


High-V_OC Organic Photovoltaic Donor Polymers for Tandem and Indoor Light Harvesting

Procurement of 5-octyl-TPD monomer is strongly indicated for synthesizing donor polymers in bulk heterojunction organic photovoltaics where high open-circuit voltage (V_OC > 1.0 V) is a design priority. As established in Section 3, TPD-based copolymers such as PTBFTPD achieve V_OC of 1.09 V—a 32% improvement over baseline TPD copolymer PBDTTPD—owing to deep HOMO energy levels of –5.64 eV [1]. This V_OC advantage positions TPD-containing donor materials for tandem solar cell sub-cells (where high-V_OC front or rear cells maximize overall tandem V_OC) and for indoor low-light energy harvesting applications where V_OC retention under low irradiance directly correlates with usable power output.

Non-Fullerene Acceptor Organic Photovoltaics with Validated 7.94% PCE Benchmark

For R&D programs transitioning from fullerene to non-fullerene acceptor (NFA) systems, TPD-based donor polymers offer validated compatibility with the widely adopted ITIC acceptor class, achieving 7.94% PCE in optimized random copolymer P1 devices [2]. The critical procurement insight is that the 5-octyl solubilizing chain on the TPD monomer is essential for achieving this performance; alkyl-deficient TPD copolymers (P2) yield only 1.96% PCE under identical conditions [2]. Purchasing specifications should therefore require the N-octyl substituted TPD variant (CAS 773881-43-9) specifically, as shorter-chain or unsubstituted TPD analogs will not reproduce the solubility–morphology balance required for NFA device optimization.

Perovskite Solar Cell Hole-Transporting Materials Requiring Extended Thermal Stability

Procurement of 5-octyl-TPD monomer for synthesizing molecular hole transporters (MHTs) is supported by the demonstrated 21.98% PCE and exceptional 85.9% PCE retention after 1000 hours at 85°C achieved with HL38, a TPD-cored MHT [3]. This thermal stability advantage over the industry-standard spiro-OMeTAD (which degrades from 21.1% to 5.8% under identical conditions) directly addresses a critical barrier to perovskite solar cell commercialization [3]. Procurement of TPD for HTM development is therefore indicated for research programs targeting operational lifetimes exceeding 1000 hours at elevated temperatures—a key qualification metric for perovskite module deployment.

Solution-Processed Small-Molecule Donor Libraries with 7.47% PCE Performance Ceiling

TPD monomer procurement for small-molecule donor synthesis is validated by the 7.47% PCE record achieved with TBTT-1, which incorporates a 5-(2-ethylhexyl)-TPD central acceptor core [4]. This performance benchmark provides a quantitative target for medicinal-chemistry-style structure–activity relationship (SAR) campaigns seeking to optimize TPD-centered small-molecule donors. The TPD core confers a low optical bandgap (1.53 eV for TBTT-1) and favorable π-stacking morphology when processed with diphenyl ether additive [4], making it a strategic building block for solution-processed small-molecule OPV materials where batch-to-batch reproducibility and well-defined molecular weight are procurement-critical considerations relative to polydisperse polymer donors.

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